molecular formula C14H15NO2S B232289 4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-1,3-benzenediol

4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-1,3-benzenediol

Cat. No. B232289
M. Wt: 261.34 g/mol
InChI Key: MTNWRIVVDLJLCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-1,3-benzenediol is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is also known as BTS or 4-(methylamino)methyl-2-(phenylthio)phenol and is a member of the benzothiazole family. The purpose of

Mechanism of Action

The mechanism of action of 4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-1,3-benzenediol is not yet fully understood. However, studies have suggested that this compound acts by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. It has also been found to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-1,3-benzenediol has several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. It has also been found to reduce the expression of certain genes that are involved in cancer progression. In addition, this compound has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of other diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-1,3-benzenediol in lab experiments is its potent anticancer activity. This compound has been found to be effective against a variety of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-1,3-benzenediol. One area of research is in the development of new cancer therapies based on this compound. Studies are also needed to better understand the mechanism of action of this compound and to identify its molecular targets. In addition, research is needed to explore the potential applications of this compound in other fields, such as neurodegenerative diseases and inflammation.

Synthesis Methods

The synthesis of 4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-1,3-benzenediol is a complex process that involves several steps. The first step involves the reaction of 2-chloro-4-nitrophenol with thiophenol in the presence of potassium carbonate to produce 2-(phenylthio)-4-nitrophenol. This intermediate is then reduced using sodium borohydride to produce 2-(phenylthio)-4-aminophenol. The final step involves the reaction of 2-(phenylthio)-4-aminophenol with formaldehyde and methylamine to produce 4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-1,3-benzenediol.

Scientific Research Applications

4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-1,3-benzenediol has been extensively studied for its potential applications in various fields. One of the major areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.

properties

Product Name

4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-1,3-benzenediol

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,3-diol

InChI

InChI=1S/C14H15NO2S/c1-15-9-10-4-2-3-5-13(10)18-14-7-6-11(16)8-12(14)17/h2-8,15-17H,9H2,1H3

InChI Key

MTNWRIVVDLJLCW-UHFFFAOYSA-N

SMILES

CNCC1=CC=CC=C1SC2=C(C=C(C=C2)O)O

Canonical SMILES

CNCC1=CC=CC=C1SC2=C(C=C(C=C2)O)O

Origin of Product

United States

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